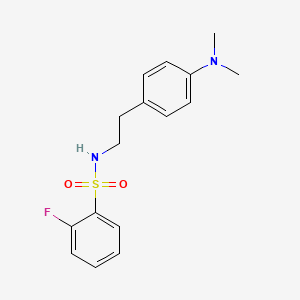

N-(2-Hydrazino-2-oxoethyl)-3,4-dimethoxybenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-(2-Hydrazino-2-oxoethyl)benzamide” is an organic compound with the CAS Number: 2443-68-7 . It is used in the chemical field as an amine removal reagent in organic synthesis, and can also be used to generate biologically active compounds .

Synthesis Analysis

“N-(2-Hydrazino-2-oxoethyl)benzamide” can be prepared by reacting benzoyl chloride with hydrazine .Physical And Chemical Properties Analysis

“N-(2-Hydrazino-2-oxoethyl)benzamide” is a solid with white crystals or crystalline powder. It has good solubility in formic acid and relatively low solubility in water .Scientific Research Applications

Anti-Inflammatory and Analgesic Applications

N-(2-hydrazinyl-2-oxoethyl)-3,4-dimethoxybenzamide: derivatives have been studied for their potential as anti-inflammatory and analgesic agents. These compounds can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are involved in the inflammatory process. By modulating these enzymes, the derivatives can potentially reduce inflammation and pain .

Anticancer Activity

The compound has shown promise in anticancer research. Derivatives have been tested against various cancer cell lines, exhibiting potent anti-cancer activity. The mechanism involves the inhibition of cell proliferation, migration, apoptosis, and angiogenesis, which are crucial for tumor growth .

Antioxidant Properties

Research indicates that N-(2-hydrazinyl-2-oxoethyl)-3,4-dimethoxybenzamide and its derivatives possess antioxidant properties. This is significant because oxidative stress is implicated in numerous diseases, including neurodegenerative disorders and cancer. Antioxidants can neutralize free radicals, preventing cellular damage .

Synthesis of Heterocyclic Compounds

The compound serves as a precursor in the synthesis of various heterocyclic compounds. These synthesized molecules have shown significant potential in pharmaceutical applications, particularly as anti-inflammatory and analgesic agents due to their COX enzyme inhibition.

Biomedical Polymer Applications

Derivatives of N-(2-hydrazinyl-2-oxoethyl)-3,4-dimethoxybenzamide have been explored in the synthesis of biodegradable polyesteramides. These polymers have functional groups that can be tailored for specific uses in biomedical fields, such as drug delivery systems.

Molecular Docking Studies

The compound has been used in molecular docking studies to predict the interaction between the compound and target proteins. This is crucial in drug design, as it helps in understanding the binding affinities and potential efficacy of new drugs .

Safety and Hazards

There is no clear report of toxicity for “N-(2-Hydrazino-2-oxoethyl)benzamide”, but as a chemical substance, appropriate safety measures still need to be taken when using. It may be irritating to the eyes, skin, and respiratory tract, so avoid contact with it. Wear appropriate protective equipment, such as gloves and glasses, when handling .

Mechanism of Action

Target of Action

Similar compounds have been shown to interact with various enzymes and receptors, influencing cellular processes .

Mode of Action

It is known that the compound can react with other molecules to form imine bonds, introducing quaternary ammonium groups . This suggests that it may interact with its targets through covalent bonding, leading to changes in the targets’ function .

Biochemical Pathways

Similar compounds have been shown to influence pathways related to inflammation and cancer .

Result of Action

Similar compounds have been shown to exhibit anti-inflammatory and anticancer activities .

properties

IUPAC Name |

N-(2-hydrazinyl-2-oxoethyl)-3,4-dimethoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O4/c1-17-8-4-3-7(5-9(8)18-2)11(16)13-6-10(15)14-12/h3-5H,6,12H2,1-2H3,(H,13,16)(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKQWCGBEIQYYQR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)NCC(=O)NN)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-hydrazinyl-2-oxoethyl)-3,4-dimethoxybenzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[[3-(4-fluoro-3-methylphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N'-(furan-2-ylmethyl)oxamide](/img/structure/B2885158.png)

![N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-5-nitrobenzo[b]thiophene-2-carboxamide](/img/structure/B2885160.png)

![N-[[4-(2,5-dimethylphenyl)-5-[2-[3-(4-methylphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]thiophene-2-carboxamide](/img/structure/B2885162.png)

![6,7,8,9-tetrahydro-5H-benzo[7]annulen-2-amine hydrochloride](/img/structure/B2885171.png)